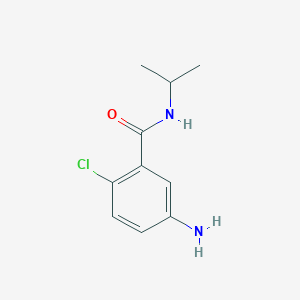

5-Amino-2-chloro-N-isopropylbenzamide

Description

Contextualization within Benzamide (B126) Chemistry Research

Benzamides are a class of organic compounds that feature a benzene (B151609) ring linked to an amide functional group. ontosight.aisolubilityofthings.com This structural framework is a cornerstone in medicinal chemistry, as it is present in a wide array of pharmacologically active molecules. mdpi.comwalshmedicalmedia.com Benzamide derivatives are known to exhibit a diverse range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties. ontosight.aiwalshmedicalmedia.comresearchgate.net

The versatility of the benzamide scaffold stems from its chemical stability and the relative ease with which it can be synthesized and modified. mdpi.com Researchers can readily alter the substituents on both the benzene ring and the amide nitrogen to fine-tune the molecule's properties, a common strategy in drug discovery. acs.orgnih.gov As such, 5-Amino-2-chloro-N-isopropylbenzamide is situated within this extensive and active area of research, representing a specific variation of the benzamide theme that is explored for its unique potential.

Academic Significance and Research Trajectories of Substituted Benzamides

The academic importance of substituted benzamides is underscored by the continuous exploration of their structure-activity relationships (SAR). nih.gov SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For benzamides, research often focuses on how different substituents impact their ability to interact with biological targets like enzymes or receptors. acs.orgnih.gov

Current research trajectories for substituted benzamides are diverse and include:

Development of Novel Therapeutics: Scientists synthesize and screen libraries of novel benzamide derivatives to identify compounds with improved potency and selectivity for treating various diseases, including cancer and neurological disorders. mdpi.comnih.govnih.gov

Enzyme Inhibition: Many benzamides are designed as enzyme inhibitors. For example, they have been investigated as inhibitors of histone deacetylases (HDACs) for cancer therapy and tyrosinase for conditions related to pigmentation. nih.gov

Dopamine (B1211576) Receptor Modulation: A significant area of research involves substituted benzamides that act as selective antagonists for dopamine receptors, leading to their use as atypical antipsychotics. nih.govresearchgate.netnih.gov

Agrochemical Innovation: In agricultural science, benzamide derivatives are developed as new classes of pesticides and herbicides, with some research focusing on creating more environmentally friendly formulations. researchgate.net

Strategic Positioning of the this compound Structural Motif

The specific molecular structure of this compound is not arbitrary; each component is strategically positioned to impart particular chemical properties that are valuable for further synthesis and potential biological interactions.

The Benzamide Core: Provides a rigid and stable scaffold for the attachment of functional groups.

5-Amino Group: The primary amine (-NH₂) is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification, for instance, in nucleophilic substitution reactions to build more complex molecules.

2-Chloro Group: The chlorine atom is an electron-withdrawing group that influences the electronic properties of the aromatic ring. Its position can affect the reactivity of the ring and the acidity of the amide proton. It can also participate in electrostatic interactions with biological targets.

N-Isopropyl Group: This bulky, non-polar group attached to the amide nitrogen significantly increases the molecule's lipophilicity (fat-solubility). This property is crucial for enhancing a molecule's ability to cross biological membranes, such as the cell membrane, to reach intracellular targets.

The combination of these features makes this compound a valuable building block. Its demonstrated use as an intermediate in the synthesis of potential anticancer agents and its potential as a tyrosinase inhibitor highlight the strategic importance of its unique structural design.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 926265-19-2 | |

| Molecular Formula | C₁₀H₁₃ClN₂O | |

| Molecular Weight | 212.68 g/mol | |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=C(C=C1)N)Cl | |

| InChI Key | UHILNFUOROREHQ-UHFFFAOYSA-N |

Table 2: Theoretical Spectroscopic Data for this compound

| Spectroscopy Type | Peak Assignment | Chemical Shift (δ) / Wavenumber | Reference |

| ¹H NMR (DMSO-d₆) | Aromatic Protons (3H, multiplet) | 6.50–7.30 ppm | |

| Amide NH (1H, broad singlet) | 8.10 ppm | ||

| Isopropyl CH (1H, septet) | 4.10 ppm | ||

| Isopropyl CH₃ (6H, doublet) | 1.20 ppm | ||

| Key Bond Lengths (Å) | C=O (amide) | ~1.23 Å | |

| C-N (amide) | ~1.34 Å | ||

| C-Cl (aromatic) | ~1.74 Å |

Table 3: Research Applications and Findings

| Application Area | Research Finding | Reference |

| Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of anticancer agents, with some derivatives showing enhanced activity against breast cancer cell lines. | |

| Enzyme Inhibition | Identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting relevance for skin pigmentation research. | |

| Agrochemical Development | Used as a precursor for synthesizing new, eco-friendly pesticide formulations with reduced environmental impact compared to traditional pesticides. |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHILNFUOROREHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588265 | |

| Record name | 5-Amino-2-chloro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926265-19-2 | |

| Record name | 5-Amino-2-chloro-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926265-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 5 Amino 2 Chloro N Isopropylbenzamide and Analogues

Foundational Synthetic Routes to the Benzamide (B126) Core

The construction of the 5-Amino-2-chloro-N-isopropylbenzamide scaffold primarily relies on the formation of the amide bond between a substituted benzoic acid derivative and isopropylamine. The key precursor for these syntheses is typically 2-amino-5-chlorobenzoic acid or its nitro analogue, 2-chloro-5-nitrobenzoic acid.

The synthesis of 2-chloro-5-nitrobenzoic acid is often achieved through the nitration of o-chlorobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at controlled, low temperatures (0-5 °C) to favor the formation of the desired 5-nitro isomer over the 3-nitro byproduct. google.comgoogleapis.com Subsequent reduction of the nitro group to an amine is a common strategy to yield 2-amino-5-chlorobenzoic acid. This reduction can be effectively carried out using agents like iron in an acidic medium or through catalytic hydrogenation. google.com

Amidation Reactions from Carboxylic Acid Derivatives and Isopropylamine Precursors

The most direct and widely employed method for the synthesis of the benzamide core involves the coupling of a carboxylic acid derivative with isopropylamine.

A traditional and robust method for forming the amide bond is through the activation of the carboxylic acid, most commonly by converting it to an acyl chloride. In this two-step process, 2-chloro-5-nitrobenzoic acid or 2-amino-5-chlorobenzoic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding highly reactive acyl chloride. nih.gov This intermediate is then reacted with isopropylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the N-isopropylbenzamide derivative. nih.gov If the nitro-substituted precursor is used, a subsequent reduction step is required to obtain the final 5-amino product. A synthesis of a fluorinated analogue, 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, demonstrates a similar reduction of a nitrobenzamide precursor using iron powder and ammonium (B1175870) chloride. researchgate.net

A similar strategy has been reported for the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, where the substituted benzoic acid was treated with excess thionyl chloride in the presence of a catalytic amount of DMF to form the acyl chloride, which was then refluxed with various amines to provide the target benzamides. nih.gov

Table 1: Conventional Synthesis of Benzamide Analogues via Acyl Chlorides

| Starting Material | Reagents | Intermediate | Amine | Product | Ref |

|---|---|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Thionyl chloride, DMF (cat.) | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride | Various amines/anilines | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | nih.gov |

| 2-chloro-5-nitrobenzoic acid | Thionyl chloride | 2-chloro-5-nitrobenzoyl chloride | Isopropylamine | 2-chloro-5-nitro-N-isopropylbenzamide | * |

| 2-amino-5-chlorobenzoic acid | Thionyl chloride | 2-amino-5-chlorobenzoyl chloride | Isopropylamine | This compound | * |

Inferred from standard organic synthesis protocols.

To improve efficiency and reduce waste, one-pot synthetic procedures have been developed for related benzamides. These methods aim to combine multiple reaction steps without the isolation of intermediates. For instance, a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves the formation of a benzoxazinedione intermediate, followed by aminolysis with methylamine (B109427) and subsequent regioselective halogenation. sioc-journal.cn While not a direct synthesis of the title compound, this methodology highlights the potential for a streamlined, one-pot approach that could be adapted for the synthesis of this compound. Such a strategy would likely involve the in-situ activation of 2-amino-5-chlorobenzoic acid followed by the direct addition of isopropylamine.

Metal-Catalyzed Amidation Approaches (e.g., Co(III)-catalyzed C-H amidation)

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for the formation of C-N bonds, offering alternative pathways to traditional amidation. Cobalt-catalyzed C-H amidation has emerged as a powerful tool for the synthesis of benzamides. rsc.orgresearchgate.net These reactions typically involve a directing group on the aromatic ring to guide the catalyst to a specific C-H bond for functionalization. For instance, Co(III)-catalyzed C-H amidation of arenes using dioxazolones or acetoxycarbamates as the amino source has been demonstrated to be highly efficient under external oxidant-free conditions. epa.gov

Table 2: Examples of Cobalt-Catalyzed Amidation Reactions

| Substrate Type | Catalyst System | Amidating Agent | Key Features | Ref |

|---|---|---|---|---|

| Arenes | Co(III) | Acetoxycarbamates | External oxidant-free, broad substrate scope | epa.gov |

| Thioamides | Cp*Co(III) | Dioxazolones | Mild, oxidant-free, C(sp³)–H activation | nih.gov |

Photochemical Synthesis Routes (e.g., UV-light-induced N-acylation)

Photochemical methods offer a green and often mild alternative for the synthesis of amides. UV-light-induced N-acylation of amines with α-diketones has been shown to proceed in high yields at room temperature without the need for external photocatalysts or additives. organic-chemistry.org The mechanism is proposed to involve the in-situ generation of benzoin (B196080) from benzil (B1666583) under UV irradiation, which then undergoes a radical-based transformation to yield the acylated amine. organic-chemistry.org The applicability of this specific method to the synthesis of this compound would depend on the availability of a suitable α-diketone precursor derived from 2-amino-5-chlorobenzoic acid.

Regioselective Functionalization Strategies for Amino and Chloro Substituents

The presence of three distinct functional groups on the aromatic ring of this compound—an amino group, a chloro group, and an N-isopropylcarboxamide group—offers opportunities for further molecular diversification. The regioselectivity of subsequent reactions is governed by the electronic and steric properties of these substituents.

The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. The N-isopropylcarboxamide group is a deactivating, meta-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The interplay of these directing effects will determine the outcome of electrophilic substitution reactions. For instance, halogenation or nitration would be expected to occur at the positions ortho or para to the strongly activating amino group, which are the 4- and 6-positions. However, the steric bulk of the adjacent N-isopropylamide group and the chloro atom might influence the regiochemical outcome.

Functionalization of the amino group itself is also a viable strategy. For example, acylation, alkylation, or diazotization followed by Sandmeyer-type reactions could be employed to introduce a wide range of functionalities. A deaminative chlorination of aminoheterocycles has been reported, which could potentially be adapted to replace the amino group with another chloro substituent, although this would alter the core structure significantly. nih.gov

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, could potentially be used to replace the chloro substituent with other functional groups, although the presence of the free amino group might require a protection-deprotection sequence. Highly regioselective C-H functionalization of N-chlorobenzamides has been achieved using transition metal catalysis, suggesting that the positions ortho to the amide group could also be targeted for functionalization under specific catalytic conditions. eventsair.com

Halogenation Methodologies (e.g., targeted chlorination reactions)

Targeted chlorination is a critical step in the synthesis of this compound, requiring precise control to achieve the desired regioselectivity. One effective methodology involves the direct chlorination of an aniline (B41778) derivative. For instance, a one-pot synthesis has been developed for 2-amino-5-halogenated-N,3-dimethylbenzamides where the halogenation is the final step. sioc-journal.cn In this process, the substrate, 2-amino-N,3-dimethylbenzamide, undergoes electrophilic aromatic substitution with N-chlorosuccinimide (NCS) to introduce a chlorine atom at the 5-position of the benzene (B151609) ring. sioc-journal.cn This method is advantageous due to its mild conditions and the use of a readily available and easy-to-handle chlorinating agent.

Another approach involves the chlorination of a precursor molecule prior to the introduction of other functionalities. A patented method describes the 5-position chlorination of methyl anthranilate using a mixture of sodium hypochlorite (B82951) solution and glacial acetic acid. google.com This reaction is conducted at temperatures below -5°C in a biphasic system of an organic solvent and water to yield methyl 2-amino-5-chlorobenzoate. google.com The choice of chlorinating agent and the careful control of temperature are key to preventing over-chlorination and other side reactions.

The table below summarizes different halogenation methodologies applicable to the synthesis of related benzamides.

| Starting Material | Chlorinating Agent | Solvent(s) | Key Conditions | Product | Ref. |

| 2-amino-N,3-dimethylbenzamide | N-chlorosuccinimide (NCS) | Not specified | One-pot synthesis | 2-amino-5-chloro-N,3-dimethylbenzamide | sioc-journal.cn |

| Methyl anthranilate | Sodium hypochlorite / Glacial acetic acid | Organic solvent / Water | < -5°C | Methyl 2-amino-5-chlorobenzoate | google.com |

| Anthranilic acid | Sulphuryl chloride | Not specified | Not specified | 5-chloroanthranilic acid | chemicalbook.com |

Introduction of Amino Functionalities

The introduction of the amino group at the 5-position of the benzamide scaffold is typically achieved through the reduction of a corresponding nitro group. This transformation is a fundamental step in the synthesis of many aromatic amines and requires reagents that can selectively reduce the nitro group without affecting other functional groups present in the molecule, such as the amide or the chloro substituent.

A common and effective method is the use of a metal in an acidic medium. For example, in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a precursor, 3-methyl-2-nitrobenzamide, is reduced using iron powder in the presence of an acid, such as hydrochloric acid in water. google.com This reaction is typically heated to drive it to completion. google.com The use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst has also been shown to be effective for the selective reduction of aromatic nitro groups while preserving amide functionalities. researchgate.net

Catalytic hydrogenation is another widely used method. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or nickel. researchgate.net This method is often clean and high-yielding, but the choice of catalyst and reaction conditions is crucial to ensure selectivity. For instance, a Ni/SiO2 catalyst has been reported as a highly efficient and reusable catalyst for the reduction of various aromatic nitro compounds to their corresponding amines with high conversion and selectivity. researchgate.net

The following table presents various methods for the reduction of nitro groups in the synthesis of aminobenzamide derivatives.

| Nitro Compound | Reducing Agent/Catalyst | Solvent | Key Conditions | Amino Compound | Ref. |

| 3-methyl-2-nitrobenzamide | Iron powder / Acid | Water | Heating | 3-methyl-2-aminobenzamide | google.com |

| Aromatic nitro compounds with amide groups | Hydrazine hydrate | Not specified | Pressure | Aromatic amino compounds with amide groups | researchgate.net |

| Aromatic nitro compounds | Ni/SiO2 | Not specified | Not specified | Aromatic amines | researchgate.net |

| Nitroaromatic compounds | NaBH4 / Ni(PPh3)4 | Ethanol | Room temperature | Amine compounds | jsynthchem.com |

| Nitro compounds | Ni(acac)2 / PMHS | Not specified | Mild conditions | Primary amines | rsc.org |

Multi-Step Convergent and Divergent Synthetic Sequences

The synthesis of this compound and its analogues can be approached through both convergent and divergent synthetic strategies, allowing for the efficient construction of the target molecule and the generation of a library of related compounds for structure-activity relationship studies.

Divergent synthesis is a powerful strategy for creating a variety of analogues from a common intermediate. For instance, a late-stage C-H functionalization approach can be used to introduce diversity. acs.org Starting from a core benzamide structure, different functional groups such as olefins, aryl groups, alkyl groups, or halogens can be installed at various positions on the aromatic ring. acs.org This allows for the rapid generation of a library of analogues. Another example of divergent synthesis is a nickel-catalyzed reaction where the choice of ligand dictates the reaction pathway, leading to different 2-benzazepine derivatives from a common starting material. nih.gov This principle can be applied to the synthesis of benzamide analogues by modifying the catalyst system to favor different cyclization or cross-coupling pathways.

The following table outlines a multi-step synthesis for a related compound and highlights a potential point of divergence for creating analogues.

| Step | Starting Material | Reagents | Intermediate/Product | Strategy | Ref. |

| 1 | Methyl 3-methyl-2-nitrobenzoate | Methylamine, Lower alcohol | 3-methyl-2-nitrobenzamide | Linear | google.com |

| 2 | 3-methyl-2-nitrobenzamide | Iron powder, Acid, Water | 3-methyl-2-aminobenzamide | Linear | google.com |

| 3 | 3-methyl-2-aminobenzamide | Sulfonyl chloride, Inert organic solvent | 2-amino-5-chloro-N,3-dimethylbenzamide | Linear | google.com |

| Divergent Step | Substituted Benzamide | Various (e.g., Olefins, Aryl halides, Alkylating agents) with appropriate catalysts | Functionalized Benzamide Analogues | Divergent | acs.org |

Optimization of Synthetic Reaction Parameters and Yields

Catalytic System Development and Ligand Effects

The development of efficient catalytic systems is paramount for the synthesis of benzamides, particularly for challenging transformations like the amidation of sterically hindered or electronically deactivated substrates. Copper-catalyzed cross-coupling reactions are effective for the amination of 2-chlorobenzoic acids. nih.govnih.gov These reactions can proceed without the need for protecting the carboxylic acid group and can tolerate a range of functional groups on both the chlorobenzoic acid and the amine. nih.govnih.gov The choice of the copper source (e.g., Cu/Cu2O) and the base (e.g., potassium carbonate) are critical parameters that influence the reaction yield. nih.gov

Ligand effects play a crucial role in controlling the outcome of metal-catalyzed reactions. In a nickel-catalyzed divergent synthesis of 2-benzazepine derivatives, the structure of the ligand was found to be the determining factor for the reaction pathway. nih.gov A bidentate ligand facilitated a nucleophilic addition followed by a 1,4-acyl transfer, while a tridentate ligand promoted a selective 7-endo cyclization. nih.gov This demonstrates how the coordination environment around the metal center, as dictated by the ligand, can steer the reaction towards a specific product. This principle is highly relevant for the synthesis of complex benzamide analogues where selectivity is key.

The table below provides examples of catalytic systems and highlights the effect of ligands on the reaction outcome.

| Reaction | Catalyst | Ligand | Key Outcome | Ref. |

| Amination of 2-chlorobenzoic acids | Cu/Cu2O | None specified | N-aryl anthranilic acid derivatives | nih.gov |

| Divergent synthesis of 2-benzazepine derivatives | Nickel | Bidentate | 2-benzazepin-5-ones and benzo[c]pyrano[2,3-e]azepines | nih.gov |

| Divergent synthesis of 2-benzazepine derivatives | Nickel | Tridentate | 2-benzazepin-3-ones | nih.gov |

Solvent System Rationalization and Selection

The choice of solvent can have a profound impact on the course of a chemical reaction, influencing reaction rates, selectivity, and even the nature of the product formed. In the context of benzamide synthesis, solvent effects are particularly notable in amidation reactions. For instance, in the amidation of aroyl chlorides using an alkali-metal silyl-amide reagent, the solvent was found to control whether the product was a primary amide or an imide. nih.govrsc.org When the reaction was conducted in 1,2-dichloroethane (B1671644) (DCE), a polar solvent, the primary amide was the major product. nih.gov In contrast, using dioxane, a non-polar solvent, favored the formation of the imide. nih.gov This is attributed to the ability of the polar solvent to coordinate with the silicon in an intermediate, facilitating the cleavage of both nitrogen-silicon bonds to form the amide. nih.gov

In copper-catalyzed amination reactions of chlorobenzoic acids, the choice of solvent also plays a significant role. Solvents like n-butanol and 2-ethoxyethanol (B86334) have been shown to give good yields, while reactions in water or ethylene (B1197577) glycol resulted in poor yields. nih.gov The polarity of the solvent can also influence the rate of substitution reactions. In the reaction of halogeno-derivatives of nitrobenzene (B124822) with ammonia (B1221849), higher polarity solvents were found to accelerate the substitution process. researchgate.net

The following table summarizes the effect of different solvents on the outcome of reactions relevant to benzamide synthesis.

| Reaction | Solvent | Effect | Product | Ref. |

| Amidation of aroyl chlorides | 1,2-dichloroethane (DCE) | Polar, coordinates with silicon intermediate | Primary amide | nih.gov |

| Amidation of aroyl chlorides | Dioxane | Non-polar, less coordination | Imide | nih.gov |

| Copper-catalyzed amination of 2-chlorobenzoic acid | n-butanol, 2-ethoxyethanol | Favorable for reaction | N-aryl anthranilic acid | nih.gov |

| Copper-catalyzed amination of 2-chlorobenzoic acid | Water, ethylene glycol | Unfavorable for reaction | Low yield of N-aryl anthranilic acid | nih.gov |

| Amination of halogeno-derivatives of nitrobenzene | High polarity solvents | Accelerates substitution | Amino-derivatives | researchgate.net |

Temperature, Pressure, and Irradiation Control

Controlling physical parameters such as temperature, pressure, and the use of irradiation can significantly enhance the efficiency and selectivity of synthetic reactions. Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. researchgate.netijnrd.orgyoutube.com The synthesis of benzamides is particularly amenable to microwave assistance. For example, the hydrolysis of benzamide to benzoic acid, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield under microwave irradiation. ijnrd.org Microwave-assisted synthesis is considered a green chemistry approach due to its energy efficiency and potential for cleaner reactions. ijnrd.orgajrconline.org

Temperature and pressure are also critical parameters to control, especially in reactions involving gaseous reagents or where high activation energies need to be overcome. In the synthesis of 2-amino-5-chlorobenzamide, the amination of methyl 2-amino-5-chlorobenzoate is carried out with ammonia water in an autoclave. google.com This reaction is conducted under elevated temperature (100-150°C) and pressure (2-4 MPa) to facilitate the reaction between the ester and ammonia. google.com The synthesis of benzimidazoles in high-temperature water is another example where temperature and pressure are precisely controlled to manage the reaction kinetics and yield. researchgate.net Increasing the temperature generally increases the reaction rate, but it can also lead to side reactions if not carefully controlled. researchgate.net

The table below illustrates the impact of these physical parameters on various synthetic transformations.

| Reaction | Parameter | Conditions | Effect | Ref. |

| Benzamide hydrolysis | Microwave irradiation | Not specified | Reaction time reduced from 1 hour to 7 minutes, 99% yield | ijnrd.org |

| Ring opening of oxazolone | Microwave irradiation | 420-560 Watt, 8-20 min | Reduced reaction time, good yields | researchgate.net |

| Amination of methyl 2-amino-5-chlorobenzoate | Temperature and Pressure | 100-150°C, 2-4 MPa | Facilitates reaction with ammonia water | google.com |

| Synthesis of benzimidazoles | Temperature | 250-400°C | Controls reaction rate and yield | researchgate.net |

| Direct condensation of carboxylic acids and amines | Ultrasonic irradiation | Not specified | Low reaction times, high yields | researchgate.net |

Process Intensification for Scalability

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates the adoption of process intensification strategies to ensure scalability, safety, and economic viability. A important shift in this area is the move from traditional batch reactors to continuous-flow microreaction systems. tandfonline.com Microreactor technology offers significant advantages due to its high surface-to-volume ratio, which facilitates superior heat and mass transfer, enabling precise control over reaction conditions. chimia.chmmsl.cz This enhanced control can lead to improved product yields, higher selectivity, and reduced formation of impurities. chimia.ch

Continuous-flow synthesis in microreactors allows for the safe handling of hazardous reagents and unstable intermediates by minimizing the reaction volume at any given time. tandfonline.com This approach is particularly advantageous for reactions that are highly exothermic. The efficient mixing and rapid heat exchange inherent in microreactors prevent the formation of local hot spots, which can lead to side reactions and degradation of the product in larger batch vessels. chimia.ch

Research into the continuous-flow synthesis of related benzamides has demonstrated the potential of this technology. For instance, studies on the synthesis of N-(3-amino-4-methylphenyl)benzamide in a microreactor have shown a significant increase in production yield with optimized temperature and residence time. researchgate.net A kinetic model developed from these studies allows for the precise prediction of conversion and selectivity, which is crucial for process optimization and scale-up. researchgate.net The results indicate that a yield of 85.7% could be achieved within a residence time of just 10 minutes, a substantial improvement over batch processes that might take hours. tandfonline.comresearchgate.net

The table below, based on data from the synthesis of an analogous benzamide, illustrates the impact of process parameters on reaction yield in a continuous-flow microreactor system. researchgate.net

| Parameter | Value | N-(3-amino-4-methylphenyl)benzamide Yield (%) |

| Temperature | 30 °C | ~42% |

| 70 °C | ~76% | |

| Residence Time | 420 s | 76% (at 70°C) |

| Optimized | 10 min | 85.7% |

This interactive table showcases the effect of operational parameters on product yield in a continuous-flow microreactor, based on data for a similar benzamide synthesis. researchgate.net

This data underscores the capability of microreactor technology to intensify chemical processes, leading to more efficient, safer, and scalable production routes for complex molecules like this compound.

Mechanistic Elucidation of Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions, minimizing side-product formation, and developing novel synthetic routes. Mechanistic studies focus on identifying the specific sequence of bond-breaking and bond-forming events, as well as characterizing the transient species that exist along the reaction coordinate.

The classical synthesis of N-substituted benzamides typically proceeds via a nucleophilic acyl substitution mechanism. This pathway involves the attack of the amine (isopropylamine) on the carbonyl carbon of an activated carboxylic acid derivative (e.g., 2-chloro-5-nitrobenzoyl chloride), leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling a leaving group to form the stable amide bond. The final step would then be the reduction of the nitro group to the amine.

However, recent advancements in synthetic chemistry have unveiled more complex and diverse mechanistic pathways for amide bond formation, which could be applicable to the synthesis of this compound analogues. These include pathways involving radical intermediates and concerted steps.

Radical Mechanisms: Visible-light photoredox catalysis and metal-catalyzed reactions have emerged as powerful tools for generating radical species under mild conditions, enabling novel C-N bond formations. nih.gov In these mechanisms, the reaction may not proceed through a conventional tetrahedral intermediate. For example, a plausible pathway could involve the generation of an acyl radical, which is then trapped by an amine to form a radical anion intermediate. nih.gov Another possibility is the formation of a carbon-centered radical that engages with an isocyanide, ultimately leading to the amide product through a free-radical process. acs.org Mechanistic experiments, such as the use of radical scavengers like TEMPO, have been employed to confirm the presence of radical intermediates in such transformations, as their introduction completely inhibits product formation. acs.org

Examples of key radical intermediates identified in various amide synthesis studies include:

Acyl Radicals (R-C•=O): Formed from precursors like α-keto acids or via the reaction of an aryl radical with carbon monoxide. nih.gov

Carbon Radicals: Generated from alkanes via hydrogen atom abstraction (HAT) or from carboxylic acids via decarboxylation. nih.govacs.org

Nitrogen Radicals: Can be formed by the homolytic cleavage of weak N-Cl or N-O bonds. libretexts.org

Concerted Pathways: In some instances, bond formation and cleavage may occur simultaneously in a single, concerted step, avoiding the formation of a discrete intermediate. While less common for standard amidation, concerted pathways have been proposed for related reactions. For example, the formation of 2-aminobenzamide (B116534) from 2-nitrobenzonitrile (B147312) using a copper catalyst and hydrazine hydrate is suggested to involve a concerted pathway where the hydrolysis of the cyano group and the reduction of the nitro group occur concurrently. researchgate.net The feasibility of a concerted mechanism is often evaluated through computational studies that calculate the energy barrier of the transition state. umich.edu For many amide formations, a high rotational energy barrier of the C-N bond makes a six-membered concerted mechanism unlikely. umich.edu

For the synthesis of benzamide analogues, kinetic studies often involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, concentration, catalyst loading). The data obtained can be used to derive rate laws and determine key kinetic parameters such as reaction rate constants (k), activation energies (Ea), and pre-exponential factors. researchgate.net

The use of continuous-flow microreactors has proven to be an effective platform for acquiring high-quality kinetic data. researchgate.net The precise control over residence time and temperature allows for the systematic investigation of their effects on reaction performance. For example, in the synthesis of N-(3-amino-4-methylphenyl)benzamide, kinetic analysis revealed that increasing the temperature from 30 °C to 70 °C led to an enhancement in product yield from approximately 42% to 76% at a fixed residence time, clearly demonstrating the temperature dependence of the reaction rate. researchgate.net

A kinetic model established through such studies can accurately predict reaction outcomes. The table below summarizes the relationship between reaction conditions and conversion for a model benzamide synthesis, highlighting the data-rich output of kinetic investigations in a microflow system. researchgate.net

| Temperature (°C) | Residence Time (s) | Conversion (%) |

| 30 | 420 | ~42 |

| 50 | 420 | ~65 |

| 70 | 420 | ~76 |

| 70 | 600 | >85 |

This interactive table presents kinetic data showing the effect of temperature and residence time on the conversion rate for an analogous benzamide synthesis in a microreactor system. researchgate.net

By studying the variation of reaction rates with temperature, Arrhenius plots can be constructed to determine the activation energy for key transformation steps. researchgate.net This information provides insight into the energy barriers of the reaction and helps identify the rate-determining step, which is the primary target for optimization efforts. tandfonline.com

Chemical Reactivity and Transformation Pathways of 5 Amino 2 Chloro N Isopropylbenzamide

Reactivity Profiles of the Amino and Chloro Substituents

The amino (-NH₂) and chloro (-Cl) groups attached to the benzene (B151609) ring are primary sites of reactivity. The amino group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the chloro group is a deactivating, yet also ortho-, para-directing substituent, withdrawing electron density through induction but donating through resonance.

The chlorine atom on the aromatic ring of 5-Amino-2-chloro-N-isopropylbenzamide is susceptible to nucleophilic aromatic substitution (SNAr). However, unlike aliphatic SN2 reactions, SNAr reactions on aryl halides are generally sluggish unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this molecule, the presence of the electron-donating amino group does not facilitate this pathway. Nevertheless, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution of the chlorine can be achieved.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile adds to the carbon bearing the chlorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product | Conditions |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 5-Amino-2-hydroxy-N-isopropylbenzamide | High Temperature, High Pressure |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Amino-2-methoxy-N-isopropylbenzamide | High Temperature |

| Amine | Ammonia (B1221849) (NH₃) | 2,5-Diamino-N-isopropylbenzamide | High Temperature, Catalyst |

This table presents theoretical reactions based on the principles of nucleophilic aromatic substitution. Specific experimental data for this compound may vary.

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), such as halogenation, nitration, and sulfonation. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents. wikipedia.org

-NH₂ (Amino) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.

-Cl (Chloro) group: A deactivating group that also directs to the ortho and para positions.

-CONH-isopropyl (Amide) group: A moderately deactivating group that directs to the meta position.

Considering the positions on the ring:

Position 4 is ortho to the -NH₂ group and meta to both the -Cl and amide groups.

Position 6 is ortho to the -NH₂ group and ortho to the -Cl group.

The powerful activating and directing effect of the amino group is the dominant influence. byjus.com Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group, namely positions 4 and 6. Steric hindrance from the adjacent N-isopropylbenzamide group might slightly disfavor substitution at position 6 compared to position 4.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 5-Amino-4-bromo-2-chloro-N-isopropylbenzamide |

| Nitration | HNO₃ / H₂SO₄ | 5-Amino-2-chloro-4-nitro-N-isopropylbenzamide |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-chloro-2-(isopropylcarbamoyl)benzenesulfonic acid |

In acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. This can lead to a mixture of products. byjus.com

Transformations Involving the Amide Functional Group

The N-isopropylbenzamide group offers additional pathways for chemical transformation, primarily centered on the amide bond itself.

Amide bonds are notably stable due to resonance delocalization. youtube.com However, they can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction yields 5-amino-2-chlorobenzoic acid and isopropylamine.

Base-Catalyzed Hydrolysis: Nucleophilic attack by a hydroxide ion on the carbonyl carbon initiates the reaction. This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by a strong base, forming a resonance-stabilized carboxylate salt. researchgate.netpsu.edu The products are the salt of 5-amino-2-chlorobenzoic acid and isopropylamine.

Kinetic studies on N-substituted benzamides show that the rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org

The nitrogen atom of the secondary amide in this compound is a potential site for alkylation or acylation. However, direct reaction at this site is challenging due to the lower nucleophilicity of the amide nitrogen compared to the primary amino group (-NH₂) on the ring. The lone pair on the amide nitrogen is delocalized into the carbonyl group, reducing its availability for nucleophilic attack.

For selective N-alkylation or N-acylation at the amide nitrogen, the more nucleophilic primary amino group would typically need to be protected first (e.g., by converting it to a different amide or carbamate). Following protection, the amide can be deprotonated with a strong base (like sodium hydride) to form an amidate anion, which is a much stronger nucleophile. This anion can then react with an alkyl halide (for N-alkylation) or an acyl chloride (for N-acylation) to yield the desired tertiary amide or imide, respectively.

Participation in Cross-Coupling Reactions and Derivatization Strategies

The carbon-chlorine bond in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for derivatization, allowing for the introduction of a wide array of substituents at the 2-position of the benzamide (B126) core.

Two of the most significant cross-coupling reactions applicable here are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comorganic-chemistry.org This allows for the formation of a new carbon-carbon bond, enabling the introduction of alkyl, alkenyl, or aryl groups. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.orgyoutube.com This strategy can be used to introduce various substituted amino groups at the 2-position.

Table 3: Examples of Derivatization via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagents/Catalyst | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Amino-N-isopropyl-[1,1'-biphenyl]-2-carboxamide |

| Suzuki-Miyaura | Methylboronic acid | Pd catalyst, base | 5-Amino-N-isopropyl-2-methylbenzamide |

| Buchwald-Hartwig | Diethylamine | Pd catalyst (e.g., with XPhos ligand), base (e.g., NaOtBu) | 5-Amino-2-(diethylamino)-N-isopropylbenzamide |

| Buchwald-Hartwig | Aniline (B41778) | Pd catalyst, base | 5-Amino-N-isopropyl-2-(phenylamino)benzamide |

These derivatization strategies significantly expand the chemical space accessible from this compound, making it a valuable intermediate in synthetic chemistry.

Oxidation and Reduction Chemistry

The presence of an oxidizable amino group and a reducible aromatic system allows this compound to participate in a range of redox reactions.

The primary site for oxidation in this compound is the amino group (-NH₂). Depending on the oxidizing agent and reaction conditions, this group can be transformed into nitroso (-NO) or nitro (-NO₂) derivatives.

Forced degradation studies, a common practice in pharmaceutical sciences to determine the stability of a compound, often employ oxidative stress conditions to identify potential degradation products. While specific studies on this compound are not extensively detailed in the public domain, the reactivity of aromatic amines is well-documented.

Common oxidizing agents for the conversion of aromatic amines to nitroso or nitro compounds include peroxides, peroxy acids, and permanganates. For instance, hydrogen peroxide (H₂O₂) is a frequently used reagent to induce oxidative stress. The transformation would proceed through the initial formation of a hydroxylamine (B1172632) intermediate, which can be further oxidized.

Table 1: Potential Oxidative Transformations of this compound

| Starting Compound | Reagent(s) | Potential Product(s) | Reaction Type |

| This compound | Hydrogen Peroxide (H₂O₂) | 2-Chloro-N-isopropyl-5-nitrosobenzamide | Oxidation |

| This compound | Peroxy acids (e.g., m-CPBA) or Potassium Permanganate (KMnO₄) | 2-Chloro-N-isopropyl-5-nitrobenzamide | Oxidation |

Note: The transformations listed are based on the general reactivity of aromatic amines and may not represent experimentally verified outcomes for this specific compound.

The synthesis of this compound often involves the reduction of its corresponding nitro precursor, 2-chloro-N-isopropyl-5-nitrobenzamide. This highlights the susceptibility of the nitro group to reduction. Common methods for this transformation include catalytic hydrogenation or the use of reducing metals in acidic media.

A relevant example is the reduction of a similar compound, 2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide, which is converted to its 5-amino derivative using iron powder in the presence of ammonium (B1175870) chloride at 50°C. researchgate.net This suggests that similar conditions could be applied to related nitrobenzamides to yield the corresponding amino compounds.

While the primary reductive pathway discussed in the literature leads to the formation of this compound, the compound itself can conceptually undergo further reduction under harsh conditions, though this is less common. For instance, the chloro group could potentially be removed via catalytic hydrogenation, although this typically requires more forcing conditions than nitro group reduction.

Table 2: Reductive Synthesis of this compound

| Starting Compound | Reagent(s) | Product | Reaction Type |

| 2-Chloro-N-isopropyl-5-nitrobenzamide | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | This compound | Reduction |

| 2-Chloro-N-isopropyl-5-nitrobenzamide | Hydrogen (H₂), Palladium on Carbon (Pd/C) | This compound | Catalytic Hydrogenation |

| 2-Chloro-N-isopropyl-5-nitrobenzamide | Tin(II) Chloride (SnCl₂) | This compound | Reduction |

Note: These reactions describe the synthesis of the title compound from its nitro precursor.

Theoretical and Computational Chemistry Investigations of 5 Amino 2 Chloro N Isopropylbenzamide

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. This is primarily explored through the analysis of its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Density Functional Theory (DFT) calculations, typically at the B3LYP/6-311+G(d,p) level of theory, are used to predict these properties. For 5-Amino-2-chloro-N-isopropylbenzamide, the HOMO is expected to be delocalized over the electron-rich benzene (B151609) ring, particularly influenced by the strong electron-donating amino (-NH2) group. The LUMO is anticipated to be distributed across the benzamide (B126) moiety, with significant contributions from the carbonyl group and the aromatic ring.

A smaller HOMO-LUMO gap signifies a molecule that is more easily polarized and thus more reactive. Studies on structurally similar benzamides suggest that this compound would possess a moderate HOMO-LUMO gap, indicating a balance of stability and reactivity.

Global Reactivity Descriptors: From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its reactivity profile.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

| This table outlines key global reactivity descriptors derived from HOMO and LUMO energies, providing a quantitative basis for predicting chemical behavior. |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key rotatable bonds are the C(O)-N bond of the amide and the N-C bond to the isopropyl group.

Due to steric hindrance between the bulky isopropyl group and the aromatic ring, the molecule is not expected to be perfectly planar. A potential energy surface (PES) scan is a computational method used to explore the energy of the molecule as a function of the torsion (dihedral) angles of these key bonds. ucsb.edu This analysis helps identify the most stable conformer (the global minimum on the PES) and other low-energy conformers that may exist in equilibrium.

Studies on analogous substituted benzamides have shown that the dihedral angle between the plane of the aromatic ring and the amide plane is a critical parameter. For a related compound, 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, this angle was found to be 31.1°. researchgate.net A similar non-planar arrangement is expected for this compound, which would be the lowest energy conformer. The energy barriers between different conformers determine the flexibility of the molecule at a given temperature. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT is a highly effective computational method for investigating the detailed mechanisms of chemical reactions. researchgate.netresearchgate.net It allows for the mapping of a reaction pathway from reactants to products, including the identification of high-energy transition states and intermediates. nih.gov For this compound, DFT could be used to study various reactions, such as electrophilic aromatic substitution on the activated ring or reactions involving the amino or amide functionalities.

A transition state (TS) represents the highest energy point along a reaction coordinate. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and an energy minimum in all other directions. nih.gov This is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the TS reveals which bonds are being formed and broken during this critical step.

The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. This value is a key determinant of the reaction rate; a higher energy barrier corresponds to a slower reaction. By calculating the energies of the reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., Benzamide + Reagent) | 0.0 |

| Transition State (TS) | Highest energy structure along the reaction path | +25.0 (Hypothetical) |

| Products | Final products of the reaction | -15.0 (Hypothetical) |

| This table provides a hypothetical energy profile for a reaction involving a benzamide derivative, illustrating how DFT can be used to determine the activation energy and overall thermodynamics of the reaction. |

Prediction of Chemical Reactivity and Regioselectivity

Computational methods can predict not only if a molecule will react but also where it will react. This is crucial for understanding regioselectivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show strong negative potential around the carbonyl oxygen and the lone pair of the amino group, identifying them as primary sites for protonation or interaction with electrophiles.

Fukui Functions and Local Softness: These are more advanced reactivity descriptors derived from DFT that can predict the regioselectivity of a reaction. By analyzing the change in electron density when an electron is added or removed, these functions can identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a quantitative prediction of where reactions on the aromatic ring are most likely to occur.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.govrsc.org An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that shows how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules or a biological receptor). tandfonline.com

For this compound, an MD simulation could be used to:

Explore Conformational Space: Observe how the molecule samples different conformations in solution at a given temperature.

Analyze Solvent Interactions: Study the formation and dynamics of hydrogen bonds between the molecule's amino and amide groups and water molecules.

Simulate Binding to a Target: If the molecule is being investigated as a potential ligand for a protein, MD simulations can be used to assess the stability of the ligand-protein complex. nih.gov By placing the molecule in the binding site of a protein, the simulation can reveal key interactions (like hydrogen bonds and hydrophobic contacts) and calculate the binding free energy, providing insight into its potential as an inhibitor or activator. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand within the binding site over the course of the simulation is a common metric to assess the stability of the binding pose. tandfonline.com

Structural Elucidation Methodologies and Solid State Characteristics

X-ray Crystallography for Precise Molecular Architecture Determination

Analysis of the analogue, 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide, reveals key geometric parameters that are expected to be similar in 5-Amino-2-chloro-N-isopropylbenzamide. researchgate.net The study of this analogue shows a triclinic crystal system with a P-1 space group. researchgate.net

A critical feature of the benzamide (B126) moiety is the planarity of the amide group and its orientation relative to the phenyl ring. In the analogue structure, the dihedral angle between the phenyl plane and the amide plane is 31.1°. researchgate.net This non-planar arrangement is likely influenced by the steric hindrance from the isopropyl group attached to the amide nitrogen. Key torsion angles further define the conformation of the side chain. researchgate.net

Table 1: Selected Dihedral and Torsion Angles from a Structural Analogue

| Description | Angle (°) |

|---|---|

| Phenyl Plane vs. Amide Plane Dihedral Angle | 31.1 |

| C2–C1–N2–S1 Torsion Angle | 165.7 |

| C1–N2–S1–N3 Torsion Angle | -54.0 |

| N2–S1–N3–C8 Torsion Angle | 111.1 |

| N2–S1–N3–C10 Torsion Angle | -62.0 |

Data derived from the crystal structure of 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide. researchgate.net

The bond lengths within the molecule are consistent with standard values for similar chemical environments, showing delocalized π-systems in the aromatic ring and the amide group. Theoretical values suggest a C=O amide bond length of approximately 1.23 Å and a C-N amide bond length of around 1.34 Å.

The specific substitution pattern on the benzamide ring can facilitate intramolecular interactions. While the primary interactions observed in the solid state for the analogue are intermolecular, the geometry of this compound could potentially allow for weak intramolecular hydrogen bonds. For instance, the proximity of the amide N-H group to the chlorine atom at the 2-position might lead to a weak interaction influencing the conformation of the amide side chain relative to the ring. The amide group's rigidity is a key structural feature impacting its hydrogen-bonding potential.

Supramolecular Chemistry and Crystal Packing Investigations

The study of how individual molecules assemble in the crystal lattice is the domain of supramolecular chemistry. These non-covalent interactions govern the crystal packing and ultimately influence the material's bulk properties.

In the crystal structure of the analogue, intermolecular N-H···O hydrogen bonds are the dominant forces directing the crystal packing. researchgate.net The hydrogen atoms of the amino group (N-H) act as hydrogen bond donors to the sulfonyl oxygen atoms of neighboring molecules. researchgate.net It is highly probable that in this compound, similar strong N-H···O hydrogen bonds would form between the amino group (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. The amide N-H can also participate as a hydrogen bond donor. nih.gov

The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom on a neighboring molecule. Furthermore, the aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The network of intermolecular interactions leads to the formation of extended supramolecular assemblies. In the case of the structural analogue, the intermolecular N-H···O hydrogen bonds link the molecules into a two-dimensional hydrogen-bonded network. researchgate.net Similarly, for N-(5-Cyanononan-5-yl)benzamide, intermolecular N-H···O hydrogen bonds generate one-dimensional chains. nih.gov It is therefore anticipated that the hydrogen bonding in this compound would result in the formation of well-defined one-dimensional chains or two-dimensional layers, creating a stable, ordered crystal structure.

Table 2: Potential Intermolecular Interactions in the Solid State

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | Amino N-H | Carbonyl O |

| Hydrogen Bond | Amide N-H | Carbonyl O |

| Halogen Bond | Aromatic C-Cl | Nucleophilic atom (e.g., O, N) |

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Alongside crystallographic methods, spectroscopic techniques provide complementary information to confirm the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy confirms the presence of different proton environments. Expected signals include multiplets for the aromatic protons, a broad singlet for the amide N-H, a septet for the isopropyl C-H, and a doublet for the isopropyl methyl groups.

¹³C NMR spectroscopy identifies the carbon skeleton, with characteristic signals for the carbonyl carbon (around 166.4 ppm), aromatic carbons, and the aliphatic carbons of the isopropyl group.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups based on their vibrational frequencies. Key absorptions for this molecule include N-H stretching vibrations for the amine and amide groups (around 3260 cm⁻¹), a strong C=O stretching band for the amide I group (at ~1650 cm⁻¹), and a C-Cl vibration at approximately 740 cm⁻¹. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula. The ESI-HRMS spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 213.0794. Fragmentation patterns can also give structural information, such as the loss of the isopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignments

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and multiplicity data are required to assign the connectivity of atoms and the stereochemistry of this compound. This information is not available from the permitted sources.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

The characteristic vibrational frequencies of the functional groups present in this compound, such as the amino group, amide carbonyl, and carbon-chlorine bond, are determined through IR spectroscopy. This data is not available from the permitted sources.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

HRMS data provides a highly accurate mass measurement of the molecule, which is used to confirm its elemental composition. The exact mass-to-charge ratio (m/z) for the molecular ion of this compound is not available from the permitted sources.

Due to the absence of the necessary spectroscopic data from the specified sources, a detailed article that adheres to the provided outline and quality standards cannot be generated.

Role of 5 Amino 2 Chloro N Isopropylbenzamide in Advanced Organic Synthesis and Materials Chemistry

Precursor in Heterocyclic Compound Synthesis (e.g., quinazolinones, benziodazolones)

The structural framework of 5-Amino-2-chloro-N-isopropylbenzamide, characterized by an ortho-amino-substituted amide, is a classical precursor for the synthesis of fused heterocyclic systems. This is particularly evident in the construction of quinazolinones and related structures.

Quinazolinone Synthesis: Quinazolinones are a class of bicyclic heterocycles of significant interest. The synthesis of quinazolinone derivatives from 2-aminobenzamides is a well-established transformation. Typically, this involves the condensation of the 2-aminobenzamide (B116534) scaffold with a one-carbon (C1) source, such as an aldehyde or its equivalent. The reaction proceeds through an initial imine formation between the aniline-type amino group and the aldehyde, followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon. A subsequent oxidation step yields the aromatic quinazolinone ring system. By employing this compound, this reaction would produce quinazolinones bearing the chloro and amino substituents on the benzo ring and the isopropyl group on the heterocyclic nitrogen.

Table 1: General Scheme for Quinazolinone Synthesis

| Reactant 1 | Reactant 2 | Key Steps | Product Class |

|---|---|---|---|

| 2-Aminobenzamide Derivative | Aldehyde (R-CHO) | 1. Imine Formation 2. Intramolecular Cyclization 3. Oxidation | Substituted Quinazolinone |

Benziodazolone Synthesis: Benziodazolones are a class of heterocyclic hypervalent iodine compounds. While direct cyclization of an aminobenzamide to a benziodazolone is not typical, this compound can serve as a strategic starting material for their synthesis through a multi-step pathway. The key transformation is the conversion of the 5-amino group into an iodo group via the Sandmeyer reaction. organic-chemistry.orgwikipedia.orgnih.govbyjus.com This reaction involves diazotization of the primary aromatic amine with a nitrite (B80452) source (e.g., NaNO₂) under acidic conditions to form a diazonium salt, which is then displaced by iodide (e.g., from KI). The resulting 2-chloro-5-iodo-N-isopropylbenzamide is the direct precursor needed for the subsequent step. Oxidative cyclization of this iodobenzamide, often using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA), would then yield the corresponding hypervalent iodine heterocycle, a substituted benziodazolone.

Intermediate in the Construction of Chemically Complex Molecules

The utility of this compound extends to its role as a key building block in the multi-step synthesis of larger, more complex molecules. Its pre-installed functional groups and substitution pattern make it an ideal intermediate for constructing elaborate chemical architectures, particularly in the agrochemical sector.

A pertinent example is found in the synthesis of the herbicide saflufenacil, where a structurally related compound, 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide, serves as a critical intermediate. researchgate.net This highlights a common industrial strategy: a core scaffold, like the one provided by this compound, is synthesized and then elaborated through sequential reactions that modify or build upon its existing functional groups to arrive at the final, complex target molecule. The amino group can be acylated, alkylated, or converted to other functionalities, while the aromatic ring can undergo further substitution, allowing for the systematic construction of the desired product.

Development of Novel Reagents and Catalysts in Organic Transformations

The inherent functionalities of the this compound scaffold make it a candidate for the development of specialized reagents and catalysts. The amino and amide groups can serve as coordination sites for metal ions or as active sites in organocatalysis.

Benzamide (B126) derivatives can be designed to act as ligands in transition metal-catalyzed reactions. For instance, the nitrogen and oxygen atoms of the amide group, along with the aniline-type nitrogen, can form stable chelate complexes with various transition metals. Research has shown that metal complexes incorporating benzamide-derived ligands can be effective catalysts for reactions such as the oxidation of alcohols. researchgate.net By modifying this compound—for example, by attaching other coordinating groups to the amino function—novel ligands can be synthesized. These ligands could then be complexed with metals like manganese, ruthenium, or copper to generate catalysts tailored for specific transformations, such as the selective oxidation of primary or secondary alcohols to aldehydes and ketones. researchgate.netacs.org

Furthermore, the chiral potential of amino amide scaffolds has been harnessed to create effective bifunctional organocatalysts. These catalysts often utilize a primary or secondary amine to form an enamine or iminium ion intermediate, while a nearby hydrogen-bond donor, such as an amide N-H, helps to organize the substrate and control stereochemistry. researchgate.netmdpi.comsetu.ie Derivatives of this compound could be envisioned for such roles in asymmetric synthesis.

As mentioned in section 6.1, this compound is a viable precursor for creating hypervalent iodine reagents. These reagents, such as benziodazolones, are powerful and selective oxidizing agents used in a wide array of organic transformations. The conversion of the stable and readily available aminobenzamide into a high-energy hypervalent iodine compound represents a significant value-added transformation.

The synthetic route involves two key steps, which transforms the chemically stable amine into a reactive synthetic tool.

Table 2: Proposed Synthesis of a Benziodazolone Derivative

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Sandmeyer Reaction | 1. NaNO₂, HCl 2. KI | 2-Chloro-5-iodo-N-isopropylbenzamide |

| 2 | Oxidative Cyclization | mCPBA or similar oxidant | Substituted Benziodazolone (Hypervalent Iodine Reagent) |

The resulting benziodazolone derivative can then be used as a reagent for various oxidative coupling and functional group transfer reactions in organic synthesis.

Scaffold Derivatization for Academic Structure-Reactivity Relationship Studies (without direct biological implications)

The this compound structure is an excellent platform for conducting fundamental studies in physical organic chemistry, specifically on structure-reactivity relationships, without any intended biological application. By systematically modifying the substituents on the aromatic ring, researchers can quantitatively assess how electronic and steric effects influence reaction rates and equilibria.

A primary tool for such investigations is the Hammett equation, which provides a linear free-energy relationship:

log(k/k₀) = σρ

Here, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively. The substituent constant, σ , quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant, ρ , measures the sensitivity of the reaction to these electronic effects. wikipedia.org

The benzamide scaffold is a classic system for these studies. For example, the rate of alkaline hydrolysis of benzamides is highly dependent on the nature of the ring substituents. The substituents on this compound—a chloro group (electron-withdrawing) and an amino group (electron-donating)—would have predictable but opposing effects on the electrophilicity of the carbonyl carbon. By synthesizing a series of derivatives where these groups are altered or placed at different positions, a Hammett plot can be constructed to determine the ρ value for a given reaction. This provides valuable mechanistic insight into the transition state of the reaction. Such studies are purely academic and aim to deepen the understanding of fundamental chemical principles.

Table 3: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

|---|---|---|---|

| -Cl (Chloro) | +0.37 | +0.23 | Electron-withdrawing (Inductive) |

| -NH₂ (Amino) | -0.16 | -0.66 | Electron-donating (Resonance) |

Data sourced from common physical organic chemistry texts and compilations. researchgate.netchempedia.info

In this compound, the chloro group is meta to the amino group and ortho to the amide, while the amino group is para to the chloro group and meta to the amide. Analyzing the combined electronic influence of these groups on reaction rates at the carbonyl center allows for a quantitative exploration of organic reactivity principles.

Emerging Research Directions and Future Perspectives in 5 Amino 2 Chloro N Isopropylbenzamide Chemistry

Development of More Sustainable and Greener Synthetic Methodologies

The principles of green chemistry are increasingly central to the development of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of 5-Amino-2-chloro-N-isopropylbenzamide, this involves moving away from traditional, often hazardous, multi-step processes towards more streamlined and environmentally benign alternatives. Key areas of focus include:

Catalytic Amidation: Traditional amide bond formation often requires stoichiometric coupling agents that generate significant waste. Modern approaches focus on catalytic amidation, using metal complexes or enzymes (like lipases) to facilitate the reaction under milder conditions, thereby enhancing yield and reducing reaction time. numberanalytics.com

Safer Reagents and Solvents: A critical aspect of greener synthesis is the replacement of hazardous reagents and solvents. For instance, the reduction of a nitro group to form the amino group in aromatic amines can be achieved using various reducing agents, but future research aims to identify catalysts that are more environmentally friendly than traditional reagents like tin and concentrated hydrochloric acid. chemistrystudent.com The use of water as a reaction medium, often facilitated by surfactants, is a promising green alternative to volatile organic solvents. digitellinc.com

Process Mass Intensity (PMI): Evaluating the sustainability of a synthetic route can be quantified using metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. Future synthetic designs for this compound will likely be guided by the goal of minimizing PMI.

Integration of Advanced Automation and Flow Chemistry in Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and control. seqens.comresearchgate.net The synthesis of this compound and its intermediates could benefit significantly from this technology.

Key reaction steps in the synthesis of substituted benzamides, such as nitration and amidation, are well-suited for flow chemistry. nih.govbohrium.com For instance, the nitration of chlorobenzene, a highly exothermic and potentially hazardous reaction in batch, can be performed with much greater safety and control in a continuous flow microreactor. researchgate.netgoogle.com Flow reactors provide superior heat and mass transfer, allowing for precise temperature control, minimizing the risk of runaway reactions, and often leading to higher yields and purer products. researchgate.netmt.com

Advantages of Applying Flow Chemistry to Benzamide (B126) Synthesis:

| Feature | Benefit in Synthesis |

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. asynt.com |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to improved yield and selectivity. mt.com |

| Rapid Optimization | Reaction conditions can be screened and optimized much faster than in batch processing. |

| Scalability | Seamless scaling from laboratory to production scale without extensive re-optimization. syrris.com |

| Automation | Flow systems can be fully automated, allowing for high-throughput synthesis and library generation for drug discovery. syrris.comresearchgate.net |